molecular formula C20H21ClN6O4 B11282787 5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11282787
M. Wt: 444.9 g/mol
InChI Key: BTXBNJWJLLHORS-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 3-chloro-4-methoxybenzylamine with an appropriate carbamoylating agent under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methoxybenzylamine and other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBONITRILE: Shares a similar core structure but differs in functional groups.

    N-2,6-DIFLUOROBENZOYL-N′-[1-(3-CHLORO-4-METHYLPHENYL)-4-CYANO-1H-PYRAZOL-5-CARBAMOYL]UREA: Another compound with a similar triazole ring structure.

Uniqueness

5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the stability of its triazole ring. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H21ClN6O4

Molecular Weight

444.9 g/mol

IUPAC Name

5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H21ClN6O4/c1-30-14-5-3-4-12(8-14)10-23-20(29)18-19(22)27(26-25-18)11-17(28)24-13-6-7-16(31-2)15(21)9-13/h3-9H,10-11,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

BTXBNJWJLLHORS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N)Cl

Origin of Product

United States

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